molecular formula C13H8ClFO2 B6399601 2-(3-Chlorophenyl)-6-fluorobenzoic acid CAS No. 1237526-11-2

2-(3-Chlorophenyl)-6-fluorobenzoic acid

Cat. No.: B6399601
CAS No.: 1237526-11-2
M. Wt: 250.65 g/mol
InChI Key: MHRPYQHXWKFAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-6-fluorobenzoic acid is a useful research compound. Its molecular formula is C13H8ClFO2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound, 95% is 250.0196853 g/mol and the complexity rating of the compound is 285. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-9-4-1-3-8(7-9)10-5-2-6-11(15)12(10)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRPYQHXWKFAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40689555
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237526-11-2
Record name 3'-Chloro-3-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40689555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Halogenated Benzoic Acid Derivatives in Medicinal Chemistry and Organic Synthesis

Halogenated benzoic acid derivatives are a cornerstone in the fields of medicinal chemistry and organic synthesis due to the unique properties imparted by halogen atoms. nih.gov The introduction of halogens like chlorine and fluorine into a benzoic acid scaffold can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govpreprints.org

In medicinal chemistry, halogenation is a widely used strategy in drug design. nih.gov More than 250 drugs approved by the FDA contain chlorine, and about one-third of pharmaceuticals in clinical trials are halogenated. nih.govnih.gov Halogen atoms, particularly chlorine, bromine, and iodine, can participate in "halogen bonding," a type of noncovalent interaction where the halogen acts as a Lewis acid to accept electron density from a Lewis base, such as a backbone carbonyl oxygen in a protein. namiki-s.co.jpacs.org This interaction can enhance drug-target binding affinity and selectivity. namiki-s.co.jp Benzoic acid and its derivatives serve as crucial raw materials and scaffolds for a multitude of synthetic bioactive molecules and active pharmaceutical ingredients (APIs). ossila.comresearchgate.net

In organic synthesis, halogenated benzoic acids are versatile intermediates. preprints.org The carbon-halogen bond provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, enabling the construction of complex molecular frameworks. The carboxylic acid group can be readily converted into other functional groups like esters, amides, and acid chlorides, further expanding their synthetic utility. chemicalbook.com For instance, 2-chloro-6-fluorobenzoic acid serves as a precursor in various synthetic applications. sigmaaldrich.com

Overview of Research Trajectories for Fluorinated and Chlorinated Aromatic Carboxylic Acids

Strategic Approaches to the Synthesis of 2-(3-Chlorophenyl)-6-fluorobenzoic Acid

The synthesis of the target compound, this compound, is not a trivial undertaking and necessitates a well-designed, multi-step approach. The precise arrangement of the chloro, fluoro, and carboxylic acid groups on the biphenyl (B1667301) core requires careful strategic planning.

Multi-step Synthetic Pathways to Achieve the Target Compound

A plausible and effective synthetic route to this compound involves the initial construction of a key intermediate, 2-chloro-6-fluorobenzonitrile (B1630290). This intermediate can then be hydrolyzed to the final benzoic acid product. The synthesis of 2-chloro-6-fluorobenzonitrile itself can be achieved through a sequence of reactions including diazotization, fluorination, and ammoxidation researchgate.net.

The general strategy for such multi-step syntheses often involves the sequential introduction of functional groups onto a benzene (B151609) ring, with careful consideration of the directing effects of existing substituents to achieve the desired regiochemistry youtube.comyoutube.com. The process can be conceptualized as follows:

Introduction of the first substituent: Starting with a simple benzene derivative, the first functional group is introduced.

Functional group interconversion and introduction of subsequent substituents: The initial functional group may be modified, and subsequent groups are added. The order of these steps is critical to ensure the correct final arrangement of substituents youtube.com.

Formation of the biphenyl linkage: A cross-coupling reaction, such as a Suzuki or Ullmann condensation, is typically employed to connect the two phenyl rings.

Final functional group modification: The nitrile group is converted to a carboxylic acid in the final step.

An alternative approach for the synthesis of related fluorinated benzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones arkat-usa.org. This method offers a direct route to 2-fluorobenzoic acid derivatives from readily available substituted iodobenzoic acids arkat-usa.org.

Role of Specific Reaction Conditions and Reagents in Directed Synthesis

The success of each synthetic step is highly dependent on the choice of reagents and the precise control of reaction conditions.

For the hydrolysis of the nitrile to a carboxylic acid, strong acidic or basic conditions are typically required. However, care must be taken to avoid unwanted side reactions, especially with other sensitive functional groups present in the molecule.

In the broader context of synthesizing substituted benzoic acids, various specific conditions are employed. For instance, in the nitration of 2-chlorobenzoic acid, a key step in the synthesis of some related compounds, the use of continuous flow processing has been shown to improve safety and yield nih.gov. This method allows for precise control over reaction parameters such as temperature and mixing, which is crucial for handling potentially hazardous nitration reactions nih.gov.

The choice of catalyst is also paramount. For example, in the synthesis of aminobenzonitriles, noble metal catalysts are often used for the reduction of nitrobenzonitriles, though their cost and lifespan can be a concern patsnap.com.

Precursor Synthesis and Derivatization for Related Benzoic Acid Scaffolds

The synthesis of complex molecules like this compound relies on the availability of appropriately functionalized precursors. The preparation of halogenated benzonitrile (B105546) intermediates is a key aspect of this process.

Preparation of Halogenated Benzonitrile Intermediates

Halogenated benzonitriles are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals google.comgoogle.com. One industrial method for their preparation is the vapour phase ammoxidation of halogenated toluenes google.com. This process involves the reaction of a methyl group on the benzene ring with ammonia (B1221849) and air at high temperatures over a catalyst to form the cyano group in a single step google.com.

Another approach involves the dehydration of the corresponding aminobenzamide. A method using thionyl chloride as both a protecting agent for the amino group and a dehydrating agent has been developed for the synthesis of aminobenzonitrile patsnap.com. This process is reported to have a high yield and operates under milder conditions than traditional methods patsnap.com.

Reaction Starting Material Reagents Product Key Features Reference
Ammoxidationp-NitrotolueneAmmonia, Air/Oxygen, Catalystp-AminobenzonitrileContinuous production, reduced waste google.com
Dehydration4-AminobenzamideThionyl Chloride, Toluene (B28343)AminobenzonitrileHigh yield, mild conditions patsnap.com
CyanationHalogenated AnilinesCyanide saltsHalogenated BenzonitrilesUse of highly toxic reagents patsnap.com
AminationHalogenated BenzonitrilesAmmonia source, CatalystAminobenzonitrilesCatalyst recycling can be an issue patsnap.com
Nitro ReductionNitrobenzonitrileReducing agents (e.g., Fe/Acetic Acid, H2/Pd)AminobenzonitrileCommon and effective method youtube.com

The introduction of a nitro group, which can subsequently be reduced to an amino group, is a fundamental strategy in aromatic chemistry.

Nitration: The nitration of aromatic nitriles can be challenging as the traditional nitrating mixture of nitric acid and sulfuric acid can lead to the hydrolysis of the nitrile group google.com. To circumvent this, stable nitronium salts such as nitronium tetrafluoroborate (B81430) (NO₂BF₄) can be used as the nitrating agent in an inert solvent google.com. This method allows for the mono- or di-nitration of benzonitriles in good yield without significant hydrolysis google.com. The reactivity of the nitrile influences the required temperature, with less active halogenated benzonitriles needing higher temperatures (40-50 °C) for mononitration compared to benzonitrile (20-30 °C) google.com. For deactivated substrates like benzonitrile, a novel nitration system comprising nitric acid, trifluoroacetic anhydride, and a zeolite catalyst can be effective, leading predominantly to the meta-substituted product rsc.org.

Nitroreduction: The reduction of a nitro group to an amine is a common transformation youtube.com. Standard reagents for this process include hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C) or iron metal in acetic acid (Fe/CH₃COOH) youtube.com. These methods are generally high-yielding and are widely used in the synthesis of anilines from nitroaromatics youtube.com. The synthesis of p-aminobenzonitrile can also be achieved by reacting p-nitrobenzoic acid or p-nitrotoluene with ammonia in the presence of a catalyst in a fluidized bed reactor google.com.

Process Substrate Reagents/Conditions Product Key Considerations Reference
NitrationBenzonitrileNO₂BF₄Mononitro benzonitrileAvoids hydrolysis of the nitrile group google.com
NitrationHalogenated benzonitrilesNO₂BF₄, 40-50 °CMononitro halogenated benzonitrileHigher temperature required for less active substrates google.com
NitrationDeactivated aromatics (e.g., benzonitrile)Nitric acid, trifluoroacetic anhydride, zeolite HβMeta-nitro productHigh selectivity for meta-substitution rsc.org
NitroreductionNitroaromaticH₂/Pd-C or Fe/CH₃COOHAromatic amine (Aniline)High yield, common laboratory methods youtube.com

The introduction of halogen atoms onto the aromatic ring is another critical step in the synthesis of these precursors. Bromination is a common example of such a reaction.

The bromination of activated aromatic rings, such as those containing amino or hydroxyl groups, can proceed readily. For instance, the bromination of 8-hydroxyquinoline (B1678124) with molecular bromine can yield a mixture of mono- and di-bromo derivatives researchgate.net. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired product researchgate.net.

In some cases, the bromination can be achieved under acidic conditions at elevated temperatures. For example, a method for the bromination of 7-aminophthalide involves heating with sulfuric acid, where the bromide ion is oxidized to a bromonium ion, which then acts as the electrophile chemrxiv.org. The temperature is a critical factor in this reaction, with different products being formed at different temperatures chemrxiv.org.

Utilization of Substituted Benzoic Acids as Building Blocks

The functionalization of pre-existing benzoic acid frameworks is a direct and efficient strategy for constructing more complex derivatives. The inherent reactivity of the aromatic ring, guided by its substituents, allows for precise chemical modifications.

2-Chloro-6-fluorobenzoic acid is a versatile intermediate in the synthesis of biologically active molecules. chemimpex.com Its unique substitution pattern, featuring both a chlorine and a fluorine atom ortho to the carboxylic acid group, makes it a valuable precursor in the development of novel therapeutic agents, particularly anti-inflammatory and antimicrobial compounds. chemimpex.com The presence of these halogens enhances the molecule's reactivity and provides multiple sites for further chemical transformation. chemimpex.com In the crystal structure, these molecules often form dimeric units through hydrogen bonds between the carboxylic acid groups. nih.gov The carboxylic acid group itself is twisted out of the plane of the phenyl ring due to steric hindrance from the ortho substituents. nih.gov This compound serves as a key starting material in multi-step syntheses for creating more complex structures, including various pharmaceuticals and pesticides. chemimpex.com

An effective synthetic route to produce 2-chloro-6-fluorobenzoic acid involves processes such as diazotization, fluorination, ammoxidation, and subsequent hydrolysis. researchgate.net

Aminobenzoic acids are crucial intermediates, especially in the synthesis of heterocyclic compounds and pharmaceuticals. 2-Amino-4-fluorobenzoic acid, for instance, can be synthesized from readily available 4-fluorohalogenobenzoic acids. google.com The process involves the nitration of a 4-fluorohalogenobenzoic acid to yield a 4-fluoro-2-nitrohalogenobenzoic acid, which is then catalytically reduced to the target 2-amino-4-fluorobenzoic acid. google.com This method provides the desired product in high yield. google.com

Another important precursor, 2-amino-3-fluorobenzoic acid, is a key intermediate in the synthesis of indole (B1671886) derivatives and fluoroacridines, which have applications as therapeutic agents and specialized ligands. orgsyn.org A multi-step synthesis for this compound starts from 2-fluoroaminobenzene. orgsyn.org This is first converted to N-(2-Fluorophenyl)-2-(hydroxyimino)acetamide, which is then cyclized in the presence of concentrated sulfuric acid to form 7-Fluoroisatin. orgsyn.org The final step involves oxidative cleavage of the isatin (B1672199) ring with hydrogen peroxide in a basic solution, followed by acidification to precipitate the final product, 2-amino-3-fluorobenzoic acid. orgsyn.org

A related compound, 2-Amino-4-bromo-3-fluorobenzoic acid, can be prepared by the oxidative cleavage of 6-bromo-7-fluoroindoline-2,3-dione (B1445371) using hydrogen peroxide in a sodium hydroxide (B78521) solution, achieving a high yield after acidification. chemicalbook.com

Table 1: Synthesis of Substituted Aminofluorobenzoic Acids

Starting Material Key Reagents Product Yield Ref

Esterification and subsequent hydrolysis are fundamental techniques in the synthesis and purification of benzoic acids. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. youtube.comlibretexts.org For example, 4-fluorobenzoic acid can be refluxed with absolute ethanol (B145695) and sulfuric acid to produce ethyl 4-fluorobenzoate. globalscientificjournal.com The progress of this reversible reaction can be monitored by techniques like Thin Layer Chromatography (TLC). libretexts.orgglobalscientificjournal.com

Once the ester is formed and purified, it can be converted back to the carboxylic acid via hydrolysis. This is typically achieved by refluxing the ester with a base, such as potassium hydroxide in an aqueous alcohol solution. orgsyn.org This process, known as saponification, yields the carboxylate salt. Subsequent acidification with a strong acid, like hydrochloric acid, precipitates the pure benzoic acid. orgsyn.org This esterification-hydrolysis sequence is particularly useful for purification, as the intermediate ester can be easily separated from non-acidic impurities before the final acid product is regenerated. libretexts.org For instance, after esterification of p-aminobenzoic acid, the reaction mixture is neutralized with sodium carbonate, causing the ethyl p-aminobenzoate ester to precipitate, allowing for its collection by filtration. libretexts.org

Contemporary Coupling Reactions in Aryl Benzoic Acid Synthesis

Modern organic synthesis relies heavily on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds, enabling the construction of complex biaryl systems from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for synthesizing biaryl compounds, including aryl-substituted fluorobenzoic acids. thieme-connect.de The reaction typically involves the palladium-catalyzed coupling of an aryl halide or triflate with an arylboronic acid in the presence of a base. thieme-connect.densf.gov This method is favored due to its mild reaction conditions, the commercial availability and stability of boronic acids, and the formation of byproducts that are easily removed. thieme-connect.de

In the context of fluorinated benzoic acids, a common strategy involves coupling a halogenated benzoic acid derivative with an appropriate arylboronic acid. For example, 4-fluoro-3,5-diarylphthalates can be prepared in a one-pot procedure by the sequential Suzuki-Miyaura coupling of two different arylboronic acids. thieme-connect.de The reaction conditions can be tuned to achieve high yields, often using catalysts like palladium acetate (B1210297) (Pd(OAc)₂) with phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) palladium complexes. thieme-connect.densf.gov Research has shown that electron-deficient arenes tend to be more reactive in these couplings, while electron-donating boronic acids are preferred, suggesting that transmetallation is often the rate-determining step. nsf.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

Aryl Halide/Sulfonate Boronic Acid Catalyst System Product Type Ref
Fluorohalobenzenes Arylboronic acids Pd(OAc)₂ / PPh₃ Biaryl systems thieme-connect.de
Aryl Fluorosulfonates Arylboronic acids Pd(II)-NHC chloro dimers Biaryl compounds nsf.gov
1-Chloro-2,3,4,5,6-pentafluorobenzene Phenylboronic acid Pd-NHC complex Fluorinated biphenyl thieme-connect.de

Directed ortho-lithiation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. rsc.orgrsc.org In this method, a directing group on the aromatic ring coordinates to an organolithium reagent, typically a strong base like sec-butyllithium (B1581126) (s-BuLi) complexed with N,N,N',N'-tetramethylethylenediamine (TMEDA), directing deprotonation at the adjacent ortho position. rsc.orgrsc.org

The carboxylic acid group itself, after deprotonation to the carboxylate, can act as a directing group. rsc.orgsemanticscholar.org This allows for the direct ortho-lithiation of unprotected benzoic acids at low temperatures (e.g., -90 °C). rsc.orgrsc.org The resulting ortho-lithiated species can then react with various electrophiles to introduce a new substituent specifically at the position next to the carboxylic acid. rsc.org

Studies on intramolecular competition have established the relative directing ability of different functional groups. rsc.org For meta-substituted benzoic acids, chloro and fluoro groups work in concert with the carboxylic acid to direct lithiation to the position between the two substituents. rsc.org This methodology provides a powerful route to contiguously tri- and tetra-substituted benzoic acids that are otherwise difficult to access. rsc.org For example, treating unprotected 2-methoxybenzoic acid with s-BuLi/TMEDA results in exclusive deprotonation ortho to the carboxylate, whereas using a different base system (n-BuLi/t-BuOK) can reverse the regioselectivity. acs.org

Optimization of Synthetic Routes for Research Scale Production

The predominant strategy for constructing the biaryl backbone of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves the coupling of a boronic acid or its ester with an aryl halide. For the synthesis of the target compound, this translates to the coupling of (3-chlorophenyl)boronic acid with a 2-halo-6-fluorobenzoic acid derivative. The optimization of this key transformation is paramount for achieving high yields and purity on a research scale.

Improved Yields and Purity Considerations in Synthesis

The efficiency of the Suzuki-Miyaura coupling for synthesizing sterically hindered and electronically deactivated substrates like this compound is highly dependent on the careful selection of reaction parameters. Key factors that are often optimized to improve yields and minimize impurities include the choice of palladium catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: For challenging couplings involving ortho-substituted aryl halides, the use of highly active palladium catalysts and sterically demanding, electron-rich phosphine ligands is often necessary. Ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling of electron-poor and sterically hindered partners, which can be problematic due to slow oxidative addition and reductive elimination steps in the catalytic cycle. nih.gov The choice of ligand can also be critical in minimizing side reactions like homocoupling of the boronic acid. nih.gov

Base and Solvent Effects: The selection of the base is crucial for the transmetalation step of the Suzuki-Miyaura reaction. Inorganic bases such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly employed. The solvent system also plays a significant role; mixtures of organic solvents like toluene or dioxane with water are frequently used to facilitate the dissolution of both the organic substrates and the inorganic base.

Purification Strategies: The primary impurities in the synthesis of this compound via Suzuki-Miyaura coupling often include unreacted starting materials, homocoupled byproducts, and palladium residues. Purification of the final product typically involves a combination of techniques. An initial acidic workup is used to protonate the carboxylate and allow for extraction into an organic solvent. Subsequent purification is often achieved through recrystallization, which can effectively remove most impurities. In cases where recrystallization is insufficient, column chromatography on silica (B1680970) gel may be required to achieve high purity. The purity of the final compound is critical for its intended application and is typically assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

A representative optimization of a Suzuki-Miyaura coupling for a biaryl synthesis is presented in the table below, illustrating the impact of different parameters on the reaction yield.

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-Bromo-6-fluorobenzoic acid methyl ester(3-Chlorophenyl)boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10075
22-Bromo-6-fluorobenzoic acid methyl ester(3-Chlorophenyl)boronic acidPd₂(dba)₃ (1)XPhos (3)Cs₂CO₃Dioxane/H₂O11085
32-Chloro-6-fluorobenzoic acid methyl ester(3-Chlorophenyl)boronic acidPd(OAc)₂ (2)RuPhos (4)K₂CO₃2-MeTHF/H₂O9068

This table represents a hypothetical optimization study based on common practices in Suzuki-Miyaura cross-coupling reactions for similar substrates.

Telescoped Synthesis and Solvent Exchange Techniques

Telescoped Suzuki Coupling and Hydrolysis: A potential telescoped sequence would begin with the palladium-catalyzed cross-coupling of a 2-halo-6-fluorobenzoic acid ester (e.g., the methyl or ethyl ester) with (3-chlorophenyl)boronic acid. After the coupling reaction is deemed complete by an in-process control (e.g., HPLC or TLC), a basic aqueous solution (e.g., NaOH or KOH) would be added directly to the reaction mixture. Heating this new mixture would then effect the hydrolysis of the ester to the desired carboxylic acid.

The implementation of these advanced synthetic methodologies is crucial for the efficient and cost-effective production of this compound and its analogs on a research scale, paving the way for their further investigation and potential applications.

Advanced Structural Characterization and Solid State Chemistry of 2 3 Chlorophenyl 6 Fluorobenzoic Acid Analogs

Crystallographic Analysis and Molecular Geometry

The three-dimensional arrangement of atoms and the precise geometry of halogenated benzoic acid derivatives are fundamental to understanding their chemical and physical properties. X-ray diffraction is the definitive technique for elucidating these structural details in the solid state.

The molecular geometry of halogenated benzoic acids is characterized by specific bond lengths, bond angles, and torsional angles that can be determined with high precision from X-ray diffraction data. In the aromatic rings, the C-C bond lengths typically fall within the range of 1.37 to 1.40 Å. The presence of electronegative halogen substituents can cause slight distortions in the benzene (B151609) ring, with C-C-C angles deviating from the ideal 120°. For example, in 2,4,6-trifluorobenzoic acid, the C-C-C angles at the fluorine-bonded carbon atoms are expanded to approximately 123.7°. chemicalbook.com The bond lengths for C-Cl and C-F are generally observed around 1.74 Å and 1.35 Å, respectively. The carboxylic acid group features a C=O double bond of approximately 1.25 Å and a C-O single bond of about 1.30 Å.

The relative orientation of the two aromatic rings in biphenyl (B1667301) derivatives is defined by the torsional angle between them. This angle is influenced by the steric hindrance imposed by the substituents at the ortho positions. For 2-(3-Chlorophenyl)-6-fluorobenzoic acid, significant twisting between the phenyl and the fluorobenzoic acid rings is expected due to the presence of the fluorine atom and the chlorophenyl group at the ortho positions of the benzoic acid moiety.

Table 1: Typical Bond Lengths and Angles in Halogenated Benzoic Acid Analogs

Bond/AngleTypical Value
C-C (aromatic)1.37 - 1.40 Å
C-Cl~1.74 Å
C-F~1.35 Å
C=O~1.25 Å
C-O~1.30 Å
O-H~0.96 Å
C-C-C (aromatic)118 - 124°
O-C=O~122°

Intermolecular Interactions and Supramolecular Assembly in Crystalline Phases

The solid-state architecture of this compound analogs is governed by a variety of non-covalent interactions, which dictate how the molecules pack in the crystal lattice. These interactions include strong hydrogen bonds and weaker halogen bonds.

A ubiquitous and dominant supramolecular synthon in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through a pair of O-H···O hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov This robust interaction is a primary driving force for the self-assembly of these compounds in the solid state. researchgate.net The O···O distances in these dimers are typically in the range of 2.6 to 2.7 Å, indicative of strong hydrogen bonds. Such dimer formation has been observed in the crystal structures of numerous halogenated benzoic acids. chemicalbook.com This primary hydrogen-bonding motif often serves as the foundational unit for the construction of more extended one-, two-, or three-dimensional supramolecular architectures. nih.gov

More prevalent are the weak hydrogen bonds of the type C-H···F and C-H···Cl. researchgate.netacs.org Statistical analyses of crystal structures have shown that C-H···F contacts occur more frequently than would be expected by random packing, suggesting their significance in stabilizing crystal structures. acs.orgdatapdf.com These interactions, along with π-π stacking between the aromatic rings, contribute to the formation of complex and stable three-dimensional networks. nih.gov The interplay of these various strong and weak interactions ultimately determines the final crystal packing and the resulting physicochemical properties of the material.

Weak Noncovalent Interactions (e.g., C-H···N, C-H···π, C-H···Cl) in Related Aryl Systems

C-H···N and C-H···π Interactions: In analogous compounds containing nitrogen atoms or aromatic rings, C-H···N and C-H···π hydrogen bonds are commonly observed. researchgate.net For instance, in derivatives of nih.govusm.mynih.govtriazolo[3,4-b] nih.govnih.govrsc.orgthiadiazole featuring a 2-chloro-6-fluorophenyl substituent, C–H···N and C–H···π interactions are instrumental in forming the crystal lattice. researchgate.net The C–H···π interactions, where a C-H bond donates electron density to a π-system, are a recurring motif in stabilizing molecular packing in crystals. sigmaaldrich.com The geometry of these interactions can vary, leading to different packing arrangements.

The interplay of these varied weak interactions contributes to the formation of complex three-dimensional networks in the solid state.

Absence or Presence of π-Stacking Interactions in Crystal Structures

π-stacking interactions, which involve the attractive, noncovalent interactions between aromatic rings, are a significant factor in the crystal engineering of aryl-containing molecules. rsc.org The presence and geometry of these interactions are highly dependent on the substituents on the aromatic rings.

In many aryl systems, π–π stacking interactions are a dominant feature, often leading to the formation of infinite chains or layers. rsc.orgscienceopen.com For instance, in a chalcone (B49325) derivative containing a 2-chloro-6-fluorophenyl group, aromatic π–π stacking interactions with a centroid–centroid separation of 3.5629 (18) Å are observed. nih.govusm.my The presence of π-stacking is often identified by characteristic features on Hirshfeld surfaces and 2D fingerprint plots. nih.gov

However, the presence of certain substituents, particularly fluorine, can disrupt or modify π–π stacking. rsc.org Studies on halobenzenes have shown that fluorine substitution can lead to a decrease in classic π–π stacking and an increase in offset or edge-to-face arrangements. rsc.org In some conformationally flexible molecules, the presence of electron-withdrawing groups can influence whether intramolecular π-stacking occurs. researchgate.net In the absence of strong hydrogen-bonding functionalities, intramolecular π-stacking can become a dominant force in dictating the molecular conformation. researchgate.net Therefore, for this compound, a careful balance between the potential for π-stacking and the disruptive influence of the halogen substituents would be expected, potentially leading to offset or tilted π-stacking arrangements rather than a perfectly co-facial alignment.

Surface and Interaction Analysis

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Contact Delineation

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. rsc.org The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

H···H Contacts: Typically, these are the most abundant contacts, appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov

C···H/H···C Contacts: These contacts, often associated with C-H···π interactions, appear as wing-like features on the fingerprint plot. nih.gov

O···H/H···O Contacts: In benzoic acid derivatives, these contacts, representing hydrogen bonds involving the carboxylic acid group, are visible as sharp spikes on the plot, indicative of strong, directional interactions. nih.govusm.my

Cl···H/H···Cl Contacts: In chloro-substituted compounds, these appear as distinct regions on the fingerprint plot, quantifying the contribution of C-H···Cl interactions. nih.gov

By analyzing the percentage contribution of each contact type, a comprehensive understanding of the forces governing the crystal packing can be achieved.

Molecular Electrostatic Potential Mapping to Elucidate Electrostatic Complementarity

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. This method is instrumental in identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which are prone to electrophilic and nucleophilic attack, respectively.

In substituted benzoic acids and related aryl systems, MEP maps reveal important features about electrostatic complementarity in intermolecular interactions. usm.my

Negative Potential Regions: For a molecule like this compound, strong negative potentials would be expected around the oxygen atoms of the carboxylic acid group, making them primary sites for hydrogen bond acceptance. The fluorine and chlorine atoms would also contribute to regions of negative potential.

Positive Potential Regions: Regions of positive potential are typically located around the hydrogen atoms, particularly the acidic proton of the carboxylic acid group and the aromatic C-H hydrogens. usm.my

The MEP map for an analogous chalcone shows negative potential around the oxygen atoms and positive potential around the hydrogen atoms, corroborating the C—H⋯O interactions observed in its crystal structure. nih.govusm.my This demonstrates how MEP analysis can predict and explain the formation of specific intermolecular interactions based on the electrostatic attraction between complementary regions of adjacent molecules.

Computational Chemistry and Molecular Modeling of 2 3 Chlorophenyl 6 Fluorobenzoic Acid and Its Isomers

Quantum Chemical Calculations for Electronic and Geometric Optimization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for determining the most stable conformations (geometric optimization) and understanding the electronic makeup of a molecule.

The geometry of 2-(3-Chlorophenyl)-6-fluorobenzoic acid is complex due to the steric hindrance imposed by the ortho-substituents on the biphenyl (B1667301) framework. The fluorine atom and the carboxylic acid group at the 2- and 6-positions of one phenyl ring, along with the 3-chlorophenyl group, force a non-planar arrangement.

A geometric optimization using DFT, commonly with functionals like B3LYP or ωB97X-D and triple-ζ basis sets such as 6-311++G(d,p), would be employed to find the lowest energy conformation. nih.govrsc.org For ortho-substituted biphenyls, the most critical geometric parameter is the torsional (dihedral) angle between the two phenyl rings. Due to the bulky ortho-substituents, this angle is expected to be significantly large, deviating from the planar structure to minimize steric repulsion. researchgate.netutah.edu Similarly, the carboxylic acid group is anticipated to be twisted out of the plane of its attached phenyl ring. Theoretical studies on other biphenyl carboxylic acids have shown that isomers with ortho-COOH groups are comparatively less stable than their meta or para counterparts due to this strain. researchgate.net

ParameterDescriptionExpected Outcome for this compound
Dihedral Angle (C-C-C-C) The twist angle between the two phenyl rings.A significant deviation from 0° or 180° to alleviate steric clash between the rings and ortho-substituents.
Carboxylic Acid Torsion The angle of the -COOH group relative to its phenyl ring.Twisted out of the plane due to steric hindrance from the ortho-fluorine atom.
Bond Lengths Internuclear distances (e.g., C-C, C-Cl, C-F).Standard lengths, with possible minor elongation in sterically strained areas.
Bond Angles Angles between adjacent bonds (e.g., C-C-C).Distortions from ideal sp² angles (120°) are likely, especially near the bulky substituents.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nwpu.edu.cnaip.org

For this compound, a DFT calculation would reveal the spatial distribution and energy levels of these orbitals. It is expected that the HOMO would be localized primarily on the electron-rich phenyl rings, while the LUMO might be distributed across the biphenyl system, including the electron-withdrawing carboxylic acid group. researchgate.netresearchgate.net The calculated HOMO and LUMO energies demonstrate the potential for charge transfer within the molecule, a property vital for its reactivity and interactions. nih.gov

Illustrative Data from FMO Analysis: A typical FMO analysis provides the following energy values, which are critical for assessing electronic behavior.

ParameterDescriptionSignificance
E(HOMO) Energy of the Highest Occupied Molecular Orbital.Relates to the ionization potential and electron-donating ability.
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap (ΔE) Energy difference between LUMO and HOMO.Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation.

For this compound, the electronegative chlorine, fluorine, and oxygen atoms create significant partial negative charges, while the carbon and hydrogen framework holds partial positive charges. An ab initio or DFT calculation would provide the magnitude and direction of the net molecular dipole moment, which influences properties like solubility and binding affinity to biological receptors. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by partitioning the complex molecular wavefunction into localized one-center (lone pair) and two-center (bond) orbitals. researchgate.netacs.org This method is exceptionally useful for quantifying the delocalization of electron density, which is often described in terms of hyperconjugative interactions.

In this analysis, interactions between a filled (donor) NBO, such as a lone pair or a bond, and an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*), are evaluated. The stabilization energy (E(2)) associated with this delocalization indicates the strength of the interaction. acs.org For this compound, NBO analysis would be used to investigate:

Intramolecular Hydrogen Bonding: Potential weak interactions between the carboxylic acid proton and the ortho-fluorine atom.

Hyperconjugation: Delocalization of electron density from the phenyl rings into the antibonding orbitals of the C-C single bond connecting them, or from halogen lone pairs into the ring's π* system.

Resonance: The delocalization within the carboxylic acid group and the aromatic rings.

Molecular Dynamics Simulations and Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape in different environments (e.g., in solution). researchgate.netresearchgate.net

For a flexible molecule like this compound, an MD simulation would be crucial for understanding:

Conformational Dynamics: The rotation around the C-C bond linking the two phenyl rings is a key motion. MD simulations can map the potential energy surface for this rotation and determine the barriers between different twisted conformers. aip.org

Solvent Effects: The behavior of the molecule can change dramatically in a solvent. MD simulations can model the explicit interactions with solvent molecules, showing how they affect conformation and aggregation. researchgate.net

Self-Association: In solution, carboxylic acids tend to form dimers. MD can simulate this process, revealing the stability and structure of such dimers and other higher-order aggregates.

Theoretical Investigations of Weak Noncovalent Interactions and Energetics of Molecular Dimers

The functionality of this compound allows for a rich variety of weak noncovalent interactions that govern its self-assembly in the solid state and in solution. rsc.org Theoretical investigations are essential to identify and quantify the strength of these interactions.

The primary interaction for carboxylic acids is the formation of a highly stable cyclic dimer through two strong O-H···O hydrogen bonds. Beyond this, the halogen atoms and aromatic rings introduce other significant forces:

Halogen Bonding: The chlorine atom can act as an electrophilic region (a σ-hole) and interact favorably with a nucleophile, such as the oxygen of a carbonyl group. nih.gov

π-π Stacking: The aromatic phenyl rings can stack on top of each other, a stabilizing interaction driven by dispersion forces.

C-H···π Interactions: Hydrogen atoms attached to one ring can interact with the electron-rich face of a neighboring ring.

Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) or DFT with dispersion corrections (e.g., DFT-D) are used to calculate the interaction energies of molecular dimers, dissecting the contributions from electrostatic, exchange, induction, and dispersion forces. researchgate.netnih.gov This analysis reveals which specific interactions are most critical for holding the molecules together.

Investigation of Biological Activities and Structure Activity Relationships Sar for 2 3 Chlorophenyl 6 Fluorobenzoic Acid Derivatives

Exploration of Biological Targets and Mechanisms of Action

Derivatives of 2-(3-Chlorophenyl)-6-fluorobenzoic acid have been investigated for their potential to modulate various biological processes, including enzymatic activity and cellular signaling pathways.

While specific enzyme inhibition data for direct derivatives of this compound is not extensively documented in publicly available literature, the broader class of biphenyl (B1667301) carboxylic acids has been explored as inhibitors of various enzymes. For instance, a study on biphenyl carboxylic acid derivatives identified them as potent inhibitors of the human urate transporter 1 (URAT1), a key protein in the management of hyperuricemia and gout. In this context, the carboxylic acid moiety is crucial for interacting with the target protein.

Furthermore, the general class of halogenated biphenyls is known to induce microsomal mixed-function oxygenases, such as cytochrome P-448 and P-450. The induction of these enzymes is highly dependent on the substitution pattern of the halogen atoms on the biphenyl rings.

The interaction of biphenyl derivatives with cellular receptors is a key aspect of their biological activity. The structural features of these molecules, including their conformation and the nature of their substituents, dictate their binding affinity and selectivity for specific receptors. For example, certain halogenated biphenyls are known to interact with the TCDD receptor. The binding to this receptor is influenced by the planarity of the biphenyl rings and the position of the halogen substituents.

The general class of benzoic acid derivatives has been shown to interact with various receptors. For instance, certain derivatives act as local anesthetics by binding to channel receptor proteins. The electronic properties of the substituents on the aromatic ring can significantly influence this binding.

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including fibrosis and cancer. The canonical pathway involves the phosphorylation of Smad2 and Smad3 proteins, which then translocate to the nucleus to regulate gene expression.

While direct evidence for the modulation of the TGF-β/Smad2/3 pathway by derivatives of this compound is limited, a study on a different benzoic acid derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), has demonstrated its ability to inhibit this pathway. DGM was found to decrease the phosphorylation levels of Smad2 and Smad3 that were stimulated by TGF-β1, suggesting its potential as an inhibitor of the TGF-β1/Smad-dependent signaling pathway. This finding suggests that other substituted benzoic acids, including derivatives of the title compound, could potentially exhibit similar inhibitory effects on this pathway.

Structure-Activity Relationship (SAR) Studies of Substituted Benzoic Acid Analogs

The biological efficacy of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies aim to elucidate the impact of various structural modifications on the biological activity of these compounds.

The presence and position of halogen atoms on the biphenyl scaffold are critical determinants of biological activity. In the case of this compound, the chloro and fluoro substituents play a significant role.

General SAR principles for halogenated biphenyls indicate that the position of halogens influences the planarity of the rings, which in turn affects receptor binding. For instance, the absence of ortho-substituents is often associated with a more planar conformation, which can be a requirement for binding to certain receptors like the TCDD receptor. Conversely, ortho-substitution can hinder rotation and reduce planarity. The net polarizability of the molecule, which is influenced by the number and position of halogens, is another crucial factor for binding affinity.

For benzoic acid derivatives, electron-withdrawing substituents, such as halogens, in the ortho or para positions can increase their biological activity in certain contexts, like local anesthetic properties.

A study on fluorinated biphenyl-4-carboxylic acids demonstrated the importance of the regioselectivity of fluorine incorporation on metabolic stability. A 4'-fluoro-biphenyl-4-carboxylic acid remained unoxidized by C. elegans, while 2'- and 3'-fluoro analogs were metabolized, highlighting the critical influence of the fluorine position.

The replacement of one of the phenyl rings in the biphenyl scaffold with an aromatic or heterocyclic ring system can significantly modulate the biological activity of the resulting compounds.

For instance, the synthesis of biphenyl-4-carboxylic acid hydrazide-hydrazones has been reported, and these compounds have been evaluated for their antimicrobial activity. In another study, the introduction of a pyrazole (B372694) ring to a picolinic acid scaffold, a strategy inspired by the modification of existing herbicides, led to the discovery of novel synthetic auxin herbicides.

Furthermore, a study on biphenyl carboxylic acid derivatives as URAT1 inhibitors explored the fusion of the biphenyl carboxylic acid moiety with other heterocyclic rings to create novel chemical prototypes. These examples underscore the potential for discovering new bioactive molecules by modifying the aromatic and heterocyclic components of the core structure.

Below is a table summarizing the types of ring systems that have been explored in the context of biphenyl and benzoic acid derivatives and their potential impact on biological activity.

Ring System ModificationPotential Impact on Biological Activity
Introduction of a pyrazole ring Can lead to the discovery of novel herbicides.
Formation of hydrazide-hydrazones Can result in compounds with antimicrobial activity.
Fusion with other heterocyclic rings Can generate new chemical prototypes with specific inhibitory activities, such as URAT1 inhibition.

Modifications of the Carboxylic Acid Moiety and Linkers for Activity Optimization

The carboxylic acid group of this compound is a critical anchor for biological activity, and its modification into various functional groups, such as esters and amides, has been a key strategy in optimizing the therapeutic potential of its derivatives. rsc.org These modifications can significantly impact the compound's pharmacokinetic and pharmacodynamic properties. For instance, the conversion of the carboxylic acid to an ester can enhance lipophilicity, which may improve cell membrane permeability. mdpi.com

The introduction of different linkers to the core structure has also been explored to modulate activity. nih.govfrontiersin.org Linkers can influence the spatial orientation of the molecule, allowing for optimal interaction with biological targets. nih.govfrontiersin.org For example, the use of flexible alkyl or more rigid aromatic linkers can fine-tune the molecule's conformational flexibility, which is often crucial for binding to specific receptor sites. The nature of the linker, whether it is electron-donating or electron-withdrawing, can also affect the electronic properties of the entire molecule, thereby influencing its biological activity. frontiersin.org

Structure-activity relationship (SAR) studies have revealed that even subtle changes in the ester or amide substituents can lead to significant differences in potency and selectivity. rsc.org For example, studies on related benzothiazole (B30560) derivatives showed that replacing a photoisomerizable trans-butadiene bridge with ester and amide moieties resulted in compounds that could visualize neurofibrillary tangles in human brain sections. rsc.org In another study on ketamine analogs, it was found that short-chain aliphatic ester analogues generally retained the desirable anesthetic and analgesic properties of the parent compound. mdpi.com Specifically, the (CH2)4CO2Me series of compounds were, on average, more active than the corresponding (CH2)2CO2iPr shorter-chain series. mdpi.com

In Vitro Assessments of Biological Efficacy

Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The core structure is often a scaffold for the synthesis of new compounds with a broad spectrum of activity against various pathogens. For instance, studies on related 2-chlorobenzoic acid derivatives have shown that Schiff's bases were more potent antimicrobial agents than their ester counterparts. nih.gov These compounds exhibited greater antibacterial potential against Gram-negative bacteria like Escherichia coli than Gram-positive bacteria. nih.gov

The antifungal activity of these derivatives has also been evaluated against fungal strains such as Candida albicans and Aspergillus niger. nih.govnih.gov In one study, while evaluating the antifungal properties of lichen extracts, a specific compound showed activity against Candida albicans with a minimal inhibitory concentration (MIC) value of 87 µg/mL. nih.gov The search for new antimicrobial agents is driven by the increasing prevalence of multidrug-resistant (MDR) bacteria. mdpi.com Natural flavonoids, another class of compounds, are also being explored for their antibacterial effects against various drug-resistant bacteria. mdpi.com

The general methodology for evaluating antimicrobial activity often involves determining the minimal inhibitory concentration (MIC) using methods like the tube dilution method or disc-diffusion method. nih.govresearchgate.net The results of these screenings indicate that the antimicrobial activities of these compounds are specific, with MIC values that can range widely depending on the nature and position of substituents on the benzene (B151609) ring. researchgate.net For example, certain thioureide derivatives of 2-(4-chlorophenoxymethyl)-benzoic acid were highly active against S. aureus with a MIC of 32 μg/mL, suggesting their potential use in treating MRSA infections. researchgate.net

The antiproliferative and anticancer potential of derivatives of this compound is an active area of research. The inclusion of fluorine atoms in organic molecules can often lead to improved pharmacological properties, including anticancer activity. nih.gov Fluorinated molecules tend to have greater stability due to the strong C-F bond, which makes them less susceptible to enzymatic degradation. nih.gov

Various derivatives have been synthesized and evaluated for their in vitro anticancer activity against a range of human cancer cell lines. nih.govmdpi.com For example, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and showed antiproliferative activity. nih.gov One of these compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione, was identified as the most active among the newly synthesized compounds. nih.gov In another study, halogenated pyrrolo[3,2-d]pyrimidines demonstrated antiproliferative activities in four different cancer cell lines, with some compounds showing activity at low micromolar concentrations. nih.gov

The mechanism of action of these compounds can vary. Some induce apoptosis (programmed cell death), while others cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov For example, two potent halogenated pyrrolo[3,2-d]pyrimidines showed differences in their cytotoxic mechanisms in triple-negative breast cancer cells; one induced G2/M stage accumulation with little evidence of apoptosis, while the other robustly induced apoptosis with a concurrent G2/M cell cycle arrest. nih.gov

Interactive Table: In Vitro Anticancer Activity of Selected this compound Derivatives and Related Compounds

Compound/Derivative ClassCancer Cell Line(s)Observed EffectReference
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thioneMultiple human cancer cell linesMost active among synthesized derivatives nih.gov
Halogenated pyrrolo[3,2-d]pyrimidinesFour different cancer cell linesAntiproliferative activity at low micromolar concentrations nih.gov
2-Amino-3-Chlorobenzoic AcidMDA-MB-231Strong cytotoxic effects, inhibited cell proliferation and migration, induced apoptosis mdpi.com
1,2,3-triazole-amino acid conjugatesBreast MCF7 and liver HepG2Significant inhibition of cell proliferation mdpi.com
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesH69 and H69AR lung carcinoma cellsPotent antiproliferative activity mdpi.com

Derivatives of this compound have been explored for their potential anti-inflammatory and analgesic effects. Salicylic acid derivatives are well-known for their ability to suppress pain, fever, and inflammation. nih.gov A newly synthesized derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as an analgesic and antiplatelet agent with potentially fewer side effects than acetylsalicylic acid. nih.gov In silico studies of this compound indicated a higher affinity for the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. nih.gov

The anti-inflammatory activity of these compounds is often evaluated in animal models, such as the lipopolysaccharide (LPS)-induced inflammation model in rats. nih.gov In one such study, the administration of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid significantly reduced inflammatory parameters. nih.gov This suggests that the compound may inhibit the COX-2 activity and presumably the LPS-induced NF-κβ signaling pathways. nih.gov

Similarly, other related benzoxazolone derivatives have been synthesized and screened for their analgesic and anti-inflammatory activities. nih.gov Several of these compounds demonstrated high analgesic activity and were potent inhibitors of carrageenan-induced paw edema, a common model for inflammation. nih.gov The reduction in prostaglandin (B15479496) E2 (PGE2) levels in the edema fluid further supported their anti-inflammatory action. nih.gov

Through extensive screening and structure-activity relationship studies, several lead compounds derived from or related to this compound have been identified for further development. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target.

For instance, in the realm of anticancer research, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione emerged as a potent derivative from a series of synthesized compounds. nih.gov In another study focusing on analgesics, certain 2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides were identified as highly potent TRPV1 antagonists with promising analgesic activities in a neuropathic pain model. nih.gov

The process of lead identification involves evaluating a range of derivatives for their efficacy and selectivity. For example, in the development of atypical dopamine (B1211576) transporter (DAT) inhibitors, structure-activity relationship studies on a series of tropane (B1204802) derivatives helped in identifying compounds with high affinity and selectivity for DAT. nih.gov Similarly, for antimicrobial applications, Schiff's bases of 2-chloro benzoic acid were found to be more potent than their ester counterparts, with one compound showing comparable activity to the standard drug norfloxacin (B1679917) against Escherichia coli. nih.gov

Interactive Table: Identified Lead Compounds and Their Potential Therapeutic Applications

Lead Compound/Derivative ClassPotential Therapeutic ApplicationKey FindingsReference
7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thioneAnticancerMost active among a series of newly synthesized thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov
2-substituted 4-(trifluoromethyl)benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamidesAnalgesic (Neuropathic Pain)Excellent potency as TRPV1 antagonists and demonstrated analgesic activity without hyperthermia. nih.gov
Schiff's base of 2-chloro benzoic acid (Compound 6)AntimicrobialMost potent antimicrobial agent in the study, comparable to norfloxacin against E. coli. nih.gov
3α-[bis(4-fluorophenyl)methoxy]tropanesAtypical Dopamine Transporter (DAT) InhibitorsHigh affinity and selectivity for DAT, potential for treating cocaine use disorders. nih.gov

Medicinal Chemistry Implications and Design Principles

The investigation of this compound and its derivatives provides valuable insights into the principles of medicinal chemistry and drug design. The core structure serves as a versatile scaffold that can be systematically modified to optimize biological activity for various therapeutic targets. nih.gov

A key design principle is the strategic incorporation of halogen atoms, particularly fluorine and chlorine. The presence of fluorine can enhance metabolic stability and binding affinity due to the strength of the C-F bond and its ability to participate in hydrogen bonding. nih.gov The position of the halogen substituents on the aromatic rings is also crucial, as it influences the electronic properties and steric profile of the molecule, which in turn affects its interaction with biological targets. semanticscholar.org

The modification of the carboxylic acid moiety into esters, amides, or other functional groups is another important design strategy. rsc.org These modifications can alter the compound's solubility, lipophilicity, and ability to cross biological membranes. mdpi.com Furthermore, the introduction of various linkers between different parts of the molecule allows for the fine-tuning of its conformational flexibility and spatial orientation, which is essential for achieving high-affinity binding to specific receptors or enzymes. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies are fundamental to the design process. By systematically synthesizing and testing a series of related compounds, medicinal chemists can identify the structural features that are essential for activity and those that can be modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov For example, SAR studies have shown that for some biological targets, 2- and 3-substituted compounds are generally more active than 4-substituted compounds. mdpi.com These empirical findings guide the rational design of new and more effective therapeutic agents.

Role of this compound as a Scaffold or Building Block for Active Pharmaceutical Ingredients (APIs)

Extensive research into the applications of "this compound" as a scaffold or building block for the synthesis of active pharmaceutical ingredients (APIs) has not yielded specific, publicly available examples of marketed drugs or clinical candidates that directly utilize this compound as a starting material. While structurally related compounds, such as dihalogenated benzoic acids, are recognized as valuable precursors in medicinal chemistry, the direct lineage from "this compound" to a specific API is not prominently documented in scientific literature or patent databases. For instance, the related molecule, 3-chloro-2-fluorobenzoic acid, has been identified as a building block for inhibitors of Aurora A kinase, where it is incorporated into the final molecular scaffold through peptide coupling reactions. However, this application pertains to a positional isomer and cannot be directly attributed to "this compound".

The potential utility of "this compound" in drug discovery would stem from its inherent structural features. The biphenyl core, substituted with a carboxylic acid, a fluorine atom, and a chlorine atom, presents multiple points for chemical modification and interaction with biological targets. The carboxylic acid group can serve as a handle for forming amides, esters, or other functional groups, facilitating the connection to other molecular fragments. The halogen substituents can influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions within a protein's binding pocket.

Despite these theoretical advantages, the absence of concrete examples in the available literature suggests that either its use is not widespread or it is part of proprietary research that has not been disclosed. Chemical suppliers list "this compound" as a building block, indicating its availability for synthetic chemistry, but specific applications in the synthesis of named APIs are not provided.

Bioisosteric Replacements Involving Fluorinated Aromatic Systems

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying the properties of a lead compound by replacing an atom or a group of atoms with another that has similar physical or chemical characteristics. The goal is to enhance the desired biological activity, improve pharmacokinetic properties, or reduce toxicity. Fluorine and fluorinated groups are frequently employed as bioisosteres due to their unique properties.

In the context of "this compound" and its derivatives, the fluorine atom on one of the phenyl rings is an integral part of its structure. In hypothetical structure-activity relationship (SAR) studies, the fluorine atom's position and its interplay with the chlorine atom on the other ring would be critical determinants of biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-Chlorophenyl)-6-fluorobenzoic acid, and what key intermediates should be monitored?

  • Methodological Answer : A common approach involves multi-step synthesis, starting with halogenated benzaldehyde intermediates (e.g., 3-chloro-2-fluorobenzaldehyde) followed by oxidation to the carboxylic acid. For example, Suzuki-Miyaura coupling or nucleophilic aromatic substitution may introduce the chlorophenyl group. Critical intermediates include halogenated benzaldehydes (e.g., 3-chloro-2-fluorobenzaldehyde, CAS 85070-48-0), which require purity verification via GC (>95% purity) or HPLC . Oxidation steps using KMnO₄ or catalytic methods should be monitored via TLC or FTIR for carboxylic acid formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Exact mass analysis (e.g., 246.0692 g/mol for related fluorobenzoic acids) confirms molecular composition .
  • Infrared (IR) Spectroscopy : Key markers include C=O stretching (~1680–1700 cm⁻¹) and C-F/C-Cl vibrations (1000–1300 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : ¹³C NMR distinguishes aromatic carbons adjacent to electronegative substituents (Cl/F), while ¹H NMR reveals splitting patterns from substituent positions .

Q. What safety precautions are essential when handling chlorophenyl and fluorobenzoic acid derivatives?

  • Methodological Answer :

  • Use PPE (gloves, goggles) and work in a fume hood due to potential toxicity (e.g., 3-chlorophenol analogs require handling per OSHA HCS guidelines) .
  • Store at controlled temperatures (e.g., 0–6°C for unstable intermediates) to prevent degradation .
  • Dispose of waste via certified hazardous waste protocols, avoiding environmental release .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or purity levels across sources?

  • Methodological Answer :

  • Cross-validate using differential scanning calorimetry (DSC) for melting point analysis and compare with literature (e.g., 206–207°C for structurally similar thiazole-carboxylic acids) .
  • Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate batch-specific impurities. Use HPLC with UV detection (≥98% purity thresholds) to resolve purity conflicts .

Q. What experimental strategies improve yield when synthesizing this compound with unstable intermediates?

  • Methodological Answer :

  • Stabilize reactive intermediates via low-temperature reactions (e.g., –78°C for lithiation steps) or protective groups (e.g., silylation for hydroxyl groups) .
  • Optimize catalyst systems (e.g., Pd/C for hydrogenation) to reduce side reactions. For multi-step syntheses (e.g., 11-step routes with 2–5% yields), prioritize stepwise purification (e.g., column chromatography) to isolate high-purity intermediates .

Q. How can computational chemistry predict the reactivity or stability of this compound under varying conditions?

  • Methodological Answer :

  • Use density functional theory (DFT) to model electron-withdrawing effects of Cl/F substituents on aromatic ring reactivity. Predict degradation pathways (e.g., hydrolysis susceptibility) via molecular orbital analysis .
  • Validate predictions with accelerated stability testing (e.g., 40°C/75% RH for 6 months) and LC-MS to identify degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.